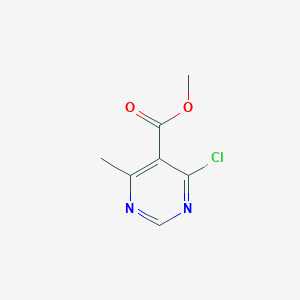

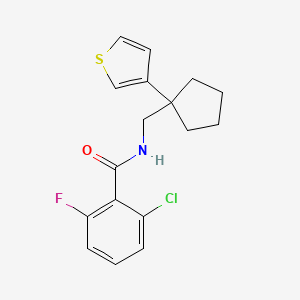

![molecular formula C23H31N5O2 B2936550 Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 843616-47-7](/img/structure/B2936550.png)

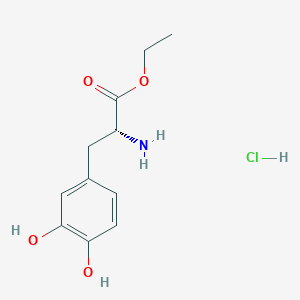

Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate, also known as XAV-939, is a small molecule inhibitor that targets the Wnt signaling pathway. This pathway plays a crucial role in embryonic development, tissue homeostasis, and cancer progression. In recent years, XAV-939 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Applications De Recherche Scientifique

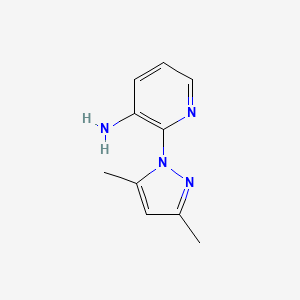

Neuroprotective Properties through Kynurenine Pathway Modulation

Research has identified the kynurenine pathway as a critical metabolic route in the central nervous system, involving neuroactive intermediates like kynurenic acid and quinolinic acid. Kynurenic acid, known for its neuroprotective qualities, acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and the alpha7-nicotinic acetylcholine receptor. Conversely, quinolinic acid is recognized for its neurotoxic properties. Modulating this pathway to reduce quinolinic acid levels while increasing kynurenic acid in the brain presents a novel drug target, potentially beneficial for treating neurological disorders. This emphasizes the potential of compounds like Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate in neuroprotection and the treatment of neurological diseases through pathway modulation (E. Vámos et al., 2009).

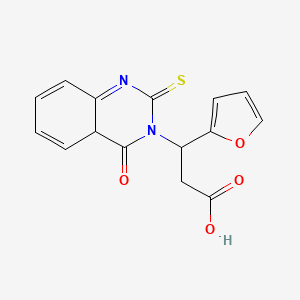

Quinoxaline Derivatives in Oxidative Stress and Toxicity

Quinoxaline derivatives, including Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate, have been extensively studied for their roles in inducing oxidative stress and their potential toxic effects. Oxidative stress plays a critical role in the toxicity of quinoxaline derivatives, with reactive oxygen species (ROS) generation being a key mechanism. Understanding the balance between the antioxidant properties and the pro-oxidant activities of these compounds can lead to the development of novel therapeutics with minimized toxic effects, highlighting their importance in drug development (Xu Wang et al., 2016).

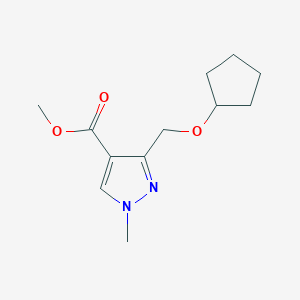

Biomedical Applications of Quinoxaline-Containing Sulfonamides

Combining the quinoxaline structure with sulfonamide groups has expanded the therapeutic potential of these compounds. Quinoxaline sulfonamide derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. This synergy between quinoxaline and sulfonamide functionalities underscores the versatility of these compounds in medicinal chemistry, suggesting that modifications to quinoxaline-containing sulfonamides could yield new therapeutic agents for various diseases (Ali Irfan et al., 2021).

Propriétés

IUPAC Name |

heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O2/c1-3-4-5-6-9-16-30-23(29)18(17-24)21-22(28-14-12-27(2)13-15-28)26-20-11-8-7-10-19(20)25-21/h7-8,10-11,18H,3-6,9,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYSBBJUTXQRLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

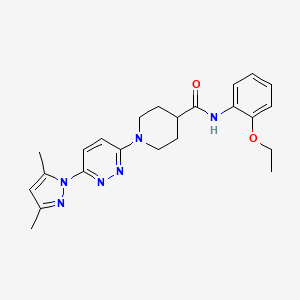

![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)

![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)